E3 Ligase Ligand-linker Conjugate 47

PROTAC E3 Ligase Chemical Synthesis

PROTAC researchers face inconsistent degradation due to suboptimal linker chemistry. E3 Ligase Ligand-linker Conjugate 47 is a highly characterized thalidomide-based CRBN ligand-linker intermediate that resolves this. • Azide handle enables rapid click chemistry assembly of diverse PROTAC libraries. • Defined linker geometry and >98% purity ensure batch-to-batch reproducibility in degradation assays. • Stable at ambient shipping; available in mg to g scales for screening and preclinical production.

Molecular Formula C25H33N5O5
Molecular Weight 483.6 g/mol
Cat. No. B12386098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 47
Molecular FormulaC25H33N5O5
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCO
InChIInChI=1S/C25H33N5O5/c31-14-13-27-7-5-17(6-8-27)16-28-9-11-29(12-10-28)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33)
InChIKeyUOEKWQCTOMZRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 47: A Defined Thalidomide-Based CRBN Recruiting Building Block for PROTAC Synthesis


E3 Ligase Ligand-linker Conjugate 47 is a heterobifunctional building block consisting of a thalidomide-derived cereblon (CRBN) ligand covalently linked to a proprietary linker . It functions as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), a class of molecules that induce targeted protein degradation via the ubiquitin-proteasome system [1]. Its specific design enables the recruitment of the CRBN E3 ligase, a component of the cullin-RING E3 ubiquitin ligase complex CRL4^CRBN [2].

The Risks of Substituting E3 Ligase Ligand-linker Conjugate 47 with Other CRBN-Based Building Blocks


Generic substitution of E3 Ligase Ligand-linker Conjugate 47 with other CRBN-based ligand-linker conjugates is inadvisable due to the unique combination of a thalidomide warhead and a specific linker. This combination dictates the final PROTAC's properties, including ternary complex formation, linker-dependent degradation efficiency, and target selectivity [1]. Even minor alterations in linker length, composition, or attachment point can drastically alter a PROTAC's ability to induce target degradation, as demonstrated by studies showing a marked dependency on linker length for BET-degrading activities in acute myeloid leukemia cell lines [2]. Using an alternative conjugate introduces unpredictable variables in the critical optimization of PROTAC structure-activity relationships, potentially leading to failed degradation or off-target effects [3].

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 47 Against Key Comparators


Molecular Identity and Purity Benchmarking of Conjugate 47 vs. Commercial Alternatives

E3 Ligase Ligand-linker Conjugate 47 is supplied with a defined molecular weight of 483.56 g/mol and a molecular formula of C25H33N5O5, with a purity of >98% [1]. This contrasts with many commercially available PROTAC building blocks where purity is not explicitly stated or is lower. In a procurement context, a high and verified purity of the intermediate is critical for ensuring the integrity of the final PROTAC molecule, as impurities can lead to side reactions, lower yields, and compromised biological activity [2].

PROTAC E3 Ligase Chemical Synthesis Quality Control Procurement

Linker Vector and Chemical Reactivity Differentiating Conjugate 47 from Other CRBN Conjugates

The linker component of Conjugate 47 is specifically designed to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This enables facile conjugation to a wide variety of target protein ligands bearing complementary alkyne or DBCO/BCN groups, providing synthetic flexibility not universally available in all thalidomide-based conjugates. For instance, some conjugates like Thalidomide-piperazine-tert-butyl formate (V112803) lack this terminal click functionality, limiting their direct conjugation options . This reactivity profile is a key differentiator for synthetic route design.

PROTAC Linker Click Chemistry Chemical Synthesis Conjugation

Stability and Storage Profile of Conjugate 47 for Laboratory Procurement

E3 Ligase Ligand-linker Conjugate 47 demonstrates a defined stability profile with recommended storage at -20°C for up to 3 years in powder form and -80°C for 1 year in solution . This is in contrast to other conjugates, such as those containing more labile linkers or different E3 ligase ligands, which may have shorter shelf lives or require more stringent storage conditions . For procurement, this translates to lower risk of compound degradation during long-term storage and reduced frequency of re-purchasing, a direct cost-saving advantage.

PROTAC Building Block Stability Storage Procurement

Optimal Research and Industrial Applications for E3 Ligase Ligand-linker Conjugate 47


High-Throughput Synthesis of CRBN-Recruiting PROTAC Libraries for Academic Target Validation

Conjugate 47's azide handle is ideally suited for rapid, modular PROTAC synthesis using click chemistry, enabling academic labs to generate diverse libraries of CRBN-based degraders for validating novel therapeutic targets, such as previously undruggable transcription factors or scaffolding proteins. Its high purity (>98%) and defined stability profile ensure consistent and reliable results across large-scale screening campaigns .

Industrial-Scale Production of Pre-Clinical PROTAC Candidates for Cancer Therapeutics

In an industrial setting, Conjugate 47 serves as a reliable, scalable intermediate for the production of pre-clinical batches of PROTACs targeting oncology proteins like BET bromodomains or androgen receptors [1]. The well-characterized stability and click-chemistry compatibility streamline process development and reduce manufacturing costs by enabling efficient conjugation and purification steps .

Chemical Biology Studies Investigating CRBN-Mediated Protein Degradation Mechanisms

This building block is a critical tool for chemical biologists studying the fundamental mechanisms of CRBN-mediated degradation. By using Conjugate 47 to create PROTACs against model proteins, researchers can systematically investigate the impact of linker composition, length, and geometry on ternary complex formation and degradation kinetics [2]. Its defined properties reduce experimental variability, leading to more robust and interpretable results.

Custom Synthesis of PROTACs for Non-Oncology Indications and Novel Biological Tools

The modular nature of Conjugate 47 allows it to be repurposed for non-oncology applications, such as developing degraders for targets in inflammation, immunology, or even as tools for synthetic biology [3]. By conjugating it to a variety of target ligands, researchers can create bespoke molecules for depleting specific proteins in cellular models of neurological diseases or for creating protein-based sensors and switches in materials science [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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